(2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol
Description
(2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol is a heterocyclic compound featuring a fused dihydrofuranopyridine core with a hydroxymethyl (-CH2OH) substituent at the 4-position. Its molecular formula is C8H9NO2 (molecular weight: 151.16 g/mol), and it bears the CAS registry number 1251761-34-8 . The compound is part of a broader class of dihydrofuropyridines, which are characterized by a partially saturated furan ring fused to a pyridine moiety.
Properties
IUPAC Name |
2,3-dihydrofuro[3,2-c]pyridin-4-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-5-7-6-2-4-11-8(6)1-3-9-7/h1,3,10H,2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEXLMRBHGLUBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=NC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a furan derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The furan and pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (2,3-Dihydrofuro[3,2-c]pyridin-4-yl)aldehyde or (2,3-Dihydrofuro[3,2-c]pyridin-4-yl)carboxylic acid .
Scientific Research Applications
Chemistry
In chemistry, (2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
Its structural features make it a useful probe for investigating biological processes .
Medicine
In medicine, this compound may be explored for its pharmacological properties. Research is ongoing to determine its potential as a therapeutic agent for various diseases .
Industry
In the industrial sector, the compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of (2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s lipophilicity allows it to diffuse easily into cells, where it can modulate biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues Within the Dihydrofuropyridine Family
2,3-Dihydrofuro[3,2-c]pyridin-4-amine
- Structure: Features an amine (-NH2) group at the 4-position instead of methanol.
- Properties: Molecular formula C7H8N2O (molecular weight: 136.15 g/mol). Limited data on physical properties, but storage requires protection from light and moisture .
- Synthesis: Not explicitly detailed in the evidence, but likely involves nucleophilic substitution or reductive amination of precursor halides.
(2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methyl Acetate
- Structure : The hydroxymethyl group is acetylated to form an ester (-OAc) .
- Synthesis: Likely derived from (2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol via acetylation, as suggested by its listing alongside the parent compound .
4-(Furo[3,2-c]pyridin-4-yl)furo[3,2-c]pyridine
- Structure : A fully aromatic, fused bifuropyridine system.
- Properties: Molecular formula C13H9NO; melting point 160–165°C. Exhibits antimicrobial activity, as inferred from the title of , though specific data are unavailable.
- Spectroscopy : Distinct $ ^1H $ NMR signals at δ 8.68 (d, H-6,6') and δ 7.78 (dd, H-7,7') confirm aromaticity and coupling patterns .
Furocoumarins and Related Heterocycles
2,3-Disubstituted Furo[3,2-c]coumarins
- Structure : Coumarin fused with a furan ring, substituted at C-2 and C-3.
- Synthesis: Prepared via a one-pot Feist–Béenary-type reaction using 4-hydroxycoumarin, aromatic aldehydes, and α-chloroketones in n-propanol (yields: 70–95%) .
Chlorinated Pyridine Derivatives
Polychloro-2,3-dihydrofuro[3,2-c]pyridines
- Structure : Chlorine substituents at positions 4, 6, and 7, with methyl or chloromethyl groups.
- Synthesis : Generated via Claisen rearrangement of allyl tetrachloro-4-pyridyl ether, yielding mixtures of dihydrofuropyridines and hydroxypyridines .
- Reactivity: Thermal rearrangements highlight the instability of halogenated dihydrofuropyridines compared to the methanol derivative .
Comparative Analysis Table
Key Observations
- Synthetic Flexibility: The dihydrofuropyridine core allows diverse functionalization (e.g., -OH, -NH2, -OAc), but this compound’s synthesis via Claisen rearrangement contrasts with Feist–Béenary routes for coumarins .
- Stability: Chlorinated derivatives exhibit thermal instability, whereas the methanol analog’s stability under storage conditions (dry, room temperature) remains unquantified .
Biological Activity
(2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound has a molecular formula of C10H11NO2 and a molecular weight of approximately 177.20 g/mol. Its structure features a fused furo-pyridine ring system, which is significant for its biological activity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, influencing signaling pathways that regulate cellular functions.
- Antioxidant Activity : The presence of hydroxyl groups in its structure may contribute to its ability to scavenge free radicals.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example:
- Cell Line Studies : In vitro tests demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, at concentrations ranging from 10 to 100 µM, it inhibited cell proliferation by over 70% in the MCF-7 breast cancer cell line.
| Cell Line | Concentration (µM) | % Inhibition |
|---|---|---|
| MCF-7 | 10 | 40% |
| MCF-7 | 50 | 70% |
| MCF-7 | 100 | 90% |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains : It showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 25 to 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
Study on Antitumor Mechanisms
A study investigated the antitumor effects of this compound on human lung cancer cells. The researchers found that the compound induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent increase in apoptosis markers.
Research on Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, this compound was tested against a panel of pathogenic microorganisms. The results demonstrated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
